Cas no 92223-80-8 (tert-Butyl Oxirane-2-carboxylate)

tert-Butyl Oxirane-2-carboxylate structure
92223-80-8 structure
상품 이름:tert-Butyl Oxirane-2-carboxylate
CAS 번호:92223-80-8
MF:C7H12O3
메가와트:144.168382644653
MDL:MFCD24501779
CID:2949432
PubChem ID:14288020

tert-Butyl Oxirane-2-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • 2-Oxiranecarboxylic acid, 1,1-dimethylethyl ester
    • TERT-BUTYL OXIRANE-2-CARBOXYLATE
    • 1,1-Dimethylethyl 2-oxiranecarboxylate (ACI)
    • Glycidic acid, tert-butyl ester (7CI)
    • Oxiranecarboxylic acid, 1,1-dimethylethyl ester (9CI)
    • Oxirane-2-carboxylic acid tert-butyl ester
    • AS-67498
    • DB-088544
    • 92223-80-8
    • tert-butyloxirane-2-carboxylate
    • Oxiranecarboxylic acid, 1,1-dimethylethyl ester
    • CS-0037958
    • MFCD24501779
    • SCHEMBL7870788
    • tert-Butyl (R)-oxirane-2-carboxylate
    • SY125206
    • Z1509050079
    • EN300-1272483
    • W11683
    • AKOS032961391
    • tert-Butyl Oxirane-2-carboxylate
    • MDL: MFCD24501779
    • 인치: 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3
    • InChIKey: DPZMUWXOAMOYDT-UHFFFAOYSA-N
    • 미소: O=C(C1CO1)OC(C)(C)C

계산된 속성

  • 정밀분자량: 144.078644241g/mol
  • 동위원소 질량: 144.078644241g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 145
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 38.8Ų
  • 소수점 매개변수 계산 참조값(XlogP): 0.8

tert-Butyl Oxirane-2-carboxylate 보안 정보

tert-Butyl Oxirane-2-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A984320-1g
tert-Butyl oxirane-2-carboxylate
92223-80-8 95%
1g
$24.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108598-100mg
tert-Butyl oxirane-2-carboxylate
92223-80-8 98%
100mg
¥36 2023-04-12
Enamine
EN300-1272483-0.1g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
0.1g
$106.0 2023-06-08
abcr
AB487767-5 g
tert-Butyl oxirane-2-carboxylate, 95%; .
92223-80-8 95%
5g
€227.90 2023-04-20
TRC
B872003-100mg
tert-Butyl Oxirane-2-carboxylate
92223-80-8
100mg
$ 160.00 2022-06-06
Enamine
EN300-1272483-10000mg
tert-butyl oxirane-2-carboxylate
92223-80-8 95.0%
10000mg
$493.0 2023-10-02
Enamine
EN300-1272483-10.0g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
10g
$807.0 2023-06-08
Enamine
EN300-1272483-2.5g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
2.5g
$390.0 2023-06-08
Enamine
EN300-1272483-0.25g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
0.25g
$151.0 2023-06-08
abcr
AB487767-5g
tert-Butyl oxirane-2-carboxylate, 95%; .
92223-80-8 95%
5g
€213.00 2025-02-13

tert-Butyl Oxirane-2-carboxylate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  12 h, rt
참조
Preparation of acid-sensitive epoxy monomers
, China, , ,

합성회로 2

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; rt → 60 °C; 2.5 d, reflux; reflux → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt; 1 h, rt
참조
Preparation of bicyclic aryl monobactam compounds and methods of use thereof for the treatment of bacterial infections
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iron(3+), bis[N,N′-dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-ethanediamine-κ… Solvents: Acetonitrile ,  Water ;  15 min, 298 K; 15 min, 298 K
참조
Cis-Dihydroxylation of electron deficient olefins catalysed by an oxo-bridged diiron(III) complex with H2O2
Kejriwal, Ambica; Biswas, Sachidulal; Biswas, Achintesh N.; Bandyopadhyay, Pinaki, Journal of Molecular Catalysis A: Chemical, 2016, 413, 77-84

합성회로 4

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 d, reflux; reflux → 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
Isopenicillin N Synthase Mediates Thiolate Oxidation to Sulfenate in a Depsipeptide Substrate Analogue: Implications for Oxygen Binding and a Link to Nitrile Hydratase?
Ge, Wei; Clifton, Ian J.; Stok, Jeanette E.; Adlington, Robert M.; Baldwin, Jack E.; et al, Journal of the American Chemical Society, 2008, 130(31), 10096-10102

합성회로 5

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetic acid ;  rt
참조
A chameleon catalyst for nonheme iron-promoted olefin oxidation
Iyer, Shyam R.; Javadi, Maedeh Moshref; Feng, Yan; Hyun, Min Young; Oloo, Williamson N.; et al, Chemical Communications (Cambridge, 2014, 50(89), 13777-13780

합성회로 6

반응 조건
1.1 Reagents: Butyllithium Solvents: Benzene ,  Tetrahydrofuran ,  Hexane
참조
A stereocontrolled approach to electrophilic epoxides
Meth-Cohn, Otto; Moore, Clive; Taljaard, Heinrich C., Journal of the Chemical Society, 1988, (9), 2663-74

합성회로 7

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  6 d, reflux
참조
Preparation of 2-[(N-substituted carbamoyl)oxy]acetates as selective inhibitors of NLRP3 inflammasome
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
1.1 Reagents: Peracetic acid
참조
Peracetic acid
Rao, A. Somasekar; Mohan, H. Rama; Hofferberth, John E.; Nikonov, George, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

합성회로 9

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: (OC-6-33)-[rel-[N(R),N′(R)]-N,N′-Dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-e… Solvents: Acetonitrile ;  25 min, rt
참조
Iron-catalyzed olefin epoxidation in the presence of acetic acid: insights into the nature of the metal-based oxidant
Mas-Balleste, Ruben; Que, Lawrence Jr., Journal of the American Chemical Society, 2007, 129(51), 15964-15972

합성회로 10

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [2,2′-[[(1S,1′S,2R,2′R)-[2,2′-bipyrrolidine]-1,1′-diyl-κN1,κN1′]bis(methyl… Solvents: Acetonitrile ,  Water ;  20 min, 25 °C; 5 min, 25 °C
참조
Iron-catalyzed asymmetric olefin cis-dihydroxylation with 97% enantiomeric excess
Suzuki, Ken; Oldenburg, Paul D.; Que, Lawrence Jr., Angewandte Chemie, 2008, 47(10), 1887-1889

합성회로 11

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; rt → 60 °C; 2.5 d, 60 °C; 60 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt; 1 h, rt
참조
Preparation of biaryl monobactam compounds for the treatment of bacterial infections
, World Intellectual Property Organization, , ,

합성회로 12

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [[N(R),N′(S),1S,2S]-N,N′-dimethyl-N,N′-bis[(6-methyl-2-pyridinyl-κN)methyl… Solvents: Acetonitrile ,  Water
참조
Modeling Rieske Dioxygenases: The First Example of Iron-Catalyzed Asymmetric cis-Dihydroxylation of Olefins
Costas, Miquel; Tipton, Adrianne K.; Chen, Kui; Jo, Du-Hwan; Que, Lawrence Jr., Journal of the American Chemical Society, 2001, 123(27), 6722-6723

tert-Butyl Oxirane-2-carboxylate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92223-80-8)tert-Butyl Oxirane-2-carboxylate
A854690
순결:99%
재다:25g
가격 ($):346.0